molecular formula C16H16FN5O3S B2994993 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide CAS No. 921124-11-0

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide

Cat. No.: B2994993
CAS No.: 921124-11-0
M. Wt: 377.39
InChI Key: IIWJQXOVMKPVMI-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is a complex organic molecule that features a unique combination of structural elements, making it of interest in various fields, particularly in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide can be approached through multiple synthetic routes:

  • Tetrazole Formation: : The tetrazole ring is typically synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. In this case, 4-ethoxybenzonitrile can be treated with sodium azide in the presence of an appropriate catalyst.

  • Sulfonamide Formation: : The 3-fluorobenzenesulfonamide moiety can be introduced via a sulfonation reaction, where 3-fluoroaniline is reacted with chlorosulfonic acid followed by neutralization.

  • Coupling Reaction: : Finally, the tetrazole intermediate and the sulfonamide intermediate are coupled using a suitable base and solvent under controlled conditions to form the desired compound.

Industrial Production Methods

The industrial-scale production of this compound would involve optimization of the synthetic routes to maximize yield and minimize cost. This includes selecting appropriate solvents, catalysts, and reaction conditions that are scalable and environmentally friendly. Additionally, purification processes such as crystallization or chromatography would be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group or the tetrazole ring.

  • Reduction: : Reduction reactions may target the nitro groups or sulfonamide functionalities, potentially altering the compound's activity.

  • Substitution: : The presence of a fluorine atom and a sulfonamide group makes the compound a candidate for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or hydrogen peroxide may be used under acidic or basic conditions.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halogenating agents, nucleophiles such as amines or alcohols, and electrophiles like alkyl halides can be employed.

Major Products Formed

The major products formed depend on the type of reaction and the site of reactivity. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction could result in amines or alcohols. Substitution reactions may produce a variety of modified sulfonamides or tetrazoles.

Scientific Research Applications

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide has diverse applications in scientific research:

  • Chemistry: : Used as a reagent or intermediate in organic synthesis to develop new materials or compounds.

  • Biology: : Investigated for its potential as a bioactive molecule that can interact with biological targets.

  • Medicine: : Explored for its pharmacological properties, possibly as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of agrochemicals, dyes, or polymers due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily determined by its interaction with molecular targets:

  • Molecular Targets: : Enzymes, receptors, or other proteins that the compound may bind to, influencing biological pathways.

  • Pathways Involved: : These interactions can modulate signal transduction pathways, gene expression, or metabolic processes, leading to the compound's observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-3-fluorobenzenesulfonamide

  • N-(4-ethoxyphenyl)-5-methyl-1H-tetrazole

  • N-(4-ethoxyphenyl)-1H-tetrazol-5-yl)-methylbenzenesulfonamide

Uniqueness

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-fluorobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, or reactivity profiles, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN5O3S/c1-2-25-14-8-6-13(7-9-14)22-16(19-20-21-22)11-18-26(23,24)15-5-3-4-12(17)10-15/h3-10,18H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWJQXOVMKPVMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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